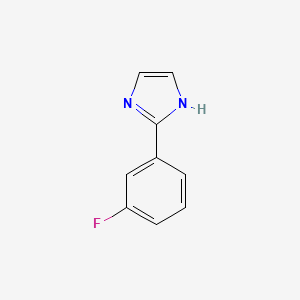

2-(3-fluorophenyl)-1H-imidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHNSTQSQJOJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311777 | |

| Record name | 2-(3-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27423-79-6 | |

| Record name | NSC245205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Fluorophenyl 1h Imidazole and Analogues

Established Synthetic Routes for Phenyl Imidazoles

Several classical and modern synthetic strategies are routinely employed for the preparation of phenyl imidazoles. These routes, including multicomponent reactions and metal-catalyzed processes, offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

The Van Leusen imidazole (B134444) synthesis is a powerful method for constructing the imidazole ring from tosylmethyl isocyanide (TosMIC) and an aldimine. organic-chemistry.orgtandfonline.comtsijournals.com This reaction proceeds via a [3+2] cycloaddition mechanism. tsijournals.comnih.gov The process begins with the base-induced formation of a carbanion from TosMIC, which then attacks the imine carbon. Subsequent cyclization and elimination of p-toluenesulfinic acid yields the imidazole ring. tandfonline.com

A significant advantage of this method is its convergence into a one-pot, three-component reaction (vL-3CR), where the aldimine is formed in situ from an aldehyde and an amine. organic-chemistry.orgtandfonline.com This approach has been widely used for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov By selecting an appropriately substituted aryl aldehyde and amine, this method can be adapted to produce a variety of phenyl-substituted imidazoles.

Table 1: Key Features of the Van Leusen Imidazole Synthesis

| Feature | Description |

|---|---|

| Key Reagent | Tosylmethyl isocyanide (TosMIC) |

| Reactants | Aldehyde, Primary Amine (or pre-formed Aldimine) |

| Mechanism | [3+2] cycloaddition followed by elimination |

| Primary Products | 1,5-disubstituted or 1,4,5-trisubstituted imidazoles |

| Variant | Van Leusen Three-Component Reaction (vL-3CR) for in situ imine formation |

Metal catalysis offers efficient and often milder conditions for the synthesis of imidazole rings. Various transition metals have been employed to facilitate the key bond-forming steps.

Supported gold nanoparticles (AuNPs), for instance, have been shown to effectively catalyze the synthesis of 2-aryl benzimidazoles from o-phenylenediamines and aldehydes under mild conditions. mdpi.com Catalysts like Au/TiO2 can be recovered and reused multiple times without significant loss of activity. mdpi.com Another example involves a dual-catalyst system of nickel nanoparticles and cuprous iodide for the synthesis of 2-phenylimidazole compounds from imidazole and iodobenzene derivatives. google.com Zinc(II) has also been utilized as an eco-friendly catalyst for the one-pot synthesis of benzimidazole (B57391) derivatives from the reaction of o-phenylenediamine and various aldehydes. researchgate.net These metal-catalyzed methods are valued for their high efficiency and applicability to a broad range of substrates. mdpi.com

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. The synthesis of highly substituted imidazoles is frequently achieved using a three-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate, which serves as the nitrogen source. rsc.orgresearchgate.netmdpi.com

A variety of catalysts have been developed to promote this reaction, enhancing yields and shortening reaction times. These include heterogeneous catalysts like the metal-organic framework MIL-101(Cr) and magnetic nanoparticles, which offer the advantage of easy separation and reusability. mdpi.com These reactions are often performed under solvent-free conditions, aligning with the principles of green chemistry. rsc.orgmdpi.com This strategy is particularly useful for generating libraries of 2,4,5-trisubstituted imidazoles by varying the aldehyde and dicarbonyl components. researchgate.netresearchgate.net

Table 2: Example of a Three-Component Imidazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst Example | Product Type |

|---|

A widely used method for preparing 2,4-disubstituted imidazoles involves the condensation of an α-halo ketone with an amidine. orgsyn.orgjetir.org The amidine, which can be readily prepared from a nitrile, provides the N-C-N fragment of the imidazole ring. orgsyn.org The α-halo ketone reacts with the amidine, leading to cyclization and the formation of the imidazole heterocycle. This approach is robust and has been successfully scaled up for the production of kilogram quantities of 2,4-disubstituted imidazoles. orgsyn.org By choosing an α-halo ketone derived from a fluorinated phenyl group, this method can be directly applied to the synthesis of compounds like 2-(3-fluorophenyl)-1H-imidazole.

Targeted Synthesis of this compound

A plausible synthetic scheme would involve the one-pot condensation of 3-fluorobenzaldehyde, a 1,2-dicarbonyl compound such as glyoxal or benzil, and ammonium acetate.

Proposed Synthetic Route:

Reactants: 3-Fluorobenzaldehyde, Glyoxal, Ammonium Acetate

Reaction Type: Three-component condensation (Radiszewski synthesis)

Expected Product: this compound

This reaction involves the initial condensation of the aldehyde and ammonium acetate to form an imine intermediate, which then reacts with the dicarbonyl compound and ammonia (from ammonium acetate) to cyclize and form the imidazole ring. The use of 3-fluorobenzaldehyde as the aldehyde component directly installs the desired 3-fluorophenyl group at the 2-position of the imidazole core.

Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the synthesis of a wide range of derivatives. The primary sites for derivatization are the nitrogen atoms of the imidazole ring and, to a lesser extent, the phenyl ring.

The imidazole ring contains a pyrrole-type nitrogen (N-1), which is readily alkylated or acylated. A common strategy involves the deprotonation of the N-H bond with a suitable base (e.g., potassium carbonate) followed by reaction with an electrophile. For instance, N-alkylation of the related 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been achieved using ethyl bromoacetate in the presence of potassium carbonate to yield the corresponding ethyl acetate derivative. nih.gov This strategy can be applied to introduce a variety of functional groups, such as alkyl, acyl, or sulfonyl moieties, onto the N-1 position of the this compound core.

Further functionalization could also be explored on the phenyl ring through electrophilic aromatic substitution, although the directing effects of both the fluorine atom (ortho, para-directing) and the imidazole ring would need to be considered.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagent Example | Position of Modification |

|---|---|---|

| N-Alkylation | Ethyl bromoacetate / K2CO3 | Imidazole N-1 |

| N-Acylation | Acetyl chloride / Base | Imidazole N-1 |

Modifications at the Imidazole Nitrogen (N1-Substitution)

The nitrogen atom at the N1 position of the imidazole ring is a common site for chemical modification, allowing for the introduction of a wide range of substituents. This is typically achieved through N-alkylation reactions where the imidazole nitrogen acts as a nucleophile.

A prevalent method involves the reaction of the parent imidazole with various halo-compounds in the presence of a base. For instance, the synthesis of N-substituted imidazole derivatives can be initiated by reacting the imidazole nucleus with ethyl chloroacetate in the presence of anhydrous potassium carbonate to form an imidazole ester intermediate. nih.gov This intermediate can then react with different amines to yield the desired N-substituted acetamide products. nih.gov The reaction conditions, such as the choice of solvent and base, are crucial for achieving good yields. In one procedure, ethylchloroacetate is added to a solution of imidazole in dry acetone with anhydrous potassium carbonate, and the mixture is refluxed. nih.gov

Similarly, benzyl groups can be introduced at the N1 position. The synthesis of 1-(4-cyanobenzyl)-1H-imidazole has been accomplished using 4-cyanobenzyl bromide and sodium carbonate as the base in a chloroform solvent. acs.org The versatility of this approach is demonstrated by the use of different substituted benzyl bromides, such as 3-cyanobenzyl bromide and 3-fluorobenzyl bromide, to produce the corresponding N1-substituted imidazoles. acs.org Another example involves the N-alkylation of 1H-benzo[d]imidazole derivatives. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole can be treated with ethyl bromoacetate using potassium carbonate as the base in anhydrous acetone to yield ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate. nih.gov

Further modifications can be carried out on the N1-substituent. The ester group from the previous example can be hydrolyzed using an aqueous solution of sodium hydroxide in ethanol to produce the corresponding carboxylic acid, 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic acid. nih.gov These examples highlight that N1-substitution is a fundamental strategy for elaborating the 2-(fluorophenyl)-1H-imidazole scaffold.

| Imidazole Core | Reagent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Imidazole | Ethylchloroacetate | K₂CO₃ / Acetone | Ethyl 1H-imidazol-1-yl acetate | nih.gov |

| Imidazole | 4-Cyanobenzyl bromide | Na₂CO₃ / Chloroform | 1-(4-Cyanobenzyl)-1H-imidazole | acs.org |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate | nih.gov |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Benzyl chloride | TEA / Ethanol | S-benzyl-1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-yl)thioate | sapub.org |

Substitutions on the Fluorophenyl Moiety

Achieving various substitution patterns on the fluorophenyl ring is crucial for fine-tuning the properties of the final compound. Rather than direct substitution on the pre-formed 2-(fluorophenyl)-1H-imidazole, a more common and efficient strategy involves the use of appropriately substituted fluorophenyl precursors during the synthesis of the imidazole ring itself.

Multicomponent reactions (MCRs) are particularly powerful for this purpose. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by reacting a substituted aryl aldehyde, an amine, benzil, and ammonium acetate. sapub.org By varying the substituents on the starting aryl aldehyde, a library of imidazoles with diverse phenyl ring substitutions can be generated. sapub.orgias.ac.in A one-pot synthesis of 2,4,5-triaryl imidazoles utilizes the reaction of benzil, ammonium acetate, and a substituted aromatic aldehyde, showcasing a green and efficient method for generating diversity. researchgate.net

Another key synthetic approach involves the condensation of a substituted aldehyde with other reagents. The synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a related scaffold, starts with the condensation between commercially available 4-fluorobenzaldehyde and an appropriate diamine. nih.govacs.org This highlights how the choice of the initial aldehyde directly dictates the substitution on the phenyl ring at the 2-position of the resulting benzimidazole.

Furthermore, specific functionalities can be introduced onto the phenyl ring prior to imidazole formation. The synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole involves the use of a 4-fluorophenyl precursor that undergoes diazotization, leading to an azo-linked imidazole. mdpi.com This method demonstrates the incorporation of more complex functional groups on the phenyl ring. The use of substituted fluorophenyl boronic acids in coupling reactions also represents a viable pathway to access these target molecules. acs.org

| Reaction Type | Key Phenyl Precursor | Other Reagents | Resulting Imidazole Moiety | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | 4-Chlorobenzaldehyde | Benzil, Amine, Ammonium Acetate | 2-(4-chlorophenyl)- | ias.ac.in |

| Condensation | 4-Fluorobenzaldehyde | o-Phenylenediamine | 2-(4-fluorophenyl)- (in a benzimidazole) | nih.govacs.org |

| Diazotization/Coupling | 4-Fluoroaniline (precursor to diazonium salt) | Imidazole | 2-(4-fluorophenyl)diazenyl- | mdpi.com |

| Suzuki Coupling | 3-Fluorophenyl boronic acid | 5-Bromo-1-(4-cyanobenzyl)-1H-imidazole | 5-(3-fluorophenyl)- | acs.org |

Introduction of Diverse Chemical Moieties for Scaffold Diversification

Scaffold diversification aims to introduce a wide array of chemical functionalities onto the core structure to create analogues with novel properties. This can be achieved by building upon the existing framework or by incorporating diverse fragments during the primary synthesis.

Multicomponent reactions (MCRs) are a cornerstone of scaffold diversification. A four-component reaction involving benzil, a substituted amine, an aryl aldehyde, and ammonium acetate allows for the synthesis of tetra-substituted imidazoles. sapub.org This one-pot method is highly efficient for creating structural diversity, as variations in each of the four components translate directly into a unique final product. sapub.orgias.ac.in These reactions can be catalyzed by various agents, including nano aluminum nitride, providing a green and cost-effective protocol. ias.ac.in

Click chemistry, particularly the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, offers a robust method for attaching complex moieties to the imidazole scaffold. This reaction involves the coupling of an azide with a terminal alkyne. For example, a coumarin scaffold can be functionalized with a propargyl group (an alkyne). This O-propargylated coumarin can then be reacted with various aryl azides to form 4-substituted 1,2,3-triazole-coumarin derivatives. mdpi.com This strategy effectively links two distinct heterocyclic systems, demonstrating a powerful approach to scaffold hopping and diversification.

The functionalization is not limited to the core rings. Substituents introduced in earlier steps can serve as handles for further reactions. For instance, an ester group introduced via N1-alkylation can be converted into an amide by reacting with various amines, thereby attaching different side chains. nih.govacs.org Similarly, thio-substituted imidazoles can be prepared and subsequently reacted with compounds like dimethyl sulphate or ethyl chloroacetate to introduce new groups at the sulfur atom, leading to further diversification. sapub.org These methods collectively provide a rich toolbox for chemists to generate extensive libraries of this compound analogues for various research applications.

| Diversification Strategy | Key Reaction | Example Moieties Introduced | Reference |

|---|---|---|---|

| Multicomponent Synthesis | Four-component reaction (aldehyde, amine, dione, ammonia source) | Variously substituted aryl and alkyl groups at N1, C2, C4, C5 | sapub.orgias.ac.in |

| Click Chemistry | Huisgen 1,3-dipolar cycloaddition | Coumarin linked via a 1,2,3-triazole ring | mdpi.com |

| Side-Chain Modification | Amide coupling | Branched cyclic amines (piperazine, morpholine) | acs.org |

| Functionalization of Thio-imidazoles | S-Alkylation | Methylthio, Ethyl acetate | sapub.org |

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 1h Imidazole Derivatives

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. Fluorine's high electronegativity, small size (mimicking hydrogen), and ability to form strong carbon-fluorine bonds can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can alter properties such as metabolic stability, lipophilicity, pKa, and binding interactions with target proteins.

In the context of 2-phenyl-imidazole derivatives, the presence of a fluorine atom on the phenyl ring is often associated with enhanced biological activity. For instance, studies on the structurally related benzimidazole (B57391) scaffold have shown that fluoro-substituted compounds exhibit greater antimicrobial and antiproliferative properties compared to their non-fluorinated parent compounds. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

Positional Isomerism of Fluorine on the Phenyl Ring (e.g., ortho, meta, para) and its Mechanistic Implications

The position of the fluorine atom on the phenyl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—is a critical determinant of a compound's biological activity. The specific placement affects the molecule's conformation, electronic distribution, and potential to form key interactions with a target receptor or enzyme.

While specific comparative studies on 2-(fluorophenyl)-1H-imidazole are limited, research on the closely related 2-(fluorophenyl)-1H-benzimidazole scaffold provides valuable insights into the effects of fluorine's positional isomerism. A study on their antiproliferative activity against various cancer cell lines revealed a clear structure-activity relationship based on the fluorine position. acgpubs.org Generally, the ortho- and para-fluoro substituted compounds were found to be more active than their meta-fluoro counterparts. acgpubs.org

For example, the IC₅₀ values for different isomers against the HeLa cancer cell line demonstrated this trend, as shown in the table below.

| Compound | Fluorine Position | HeLa IC₅₀ (µM) |

| 2-(2-Fluorophenyl)-1H-benzo[d]imidazole | ortho | 1.59 |

| 2-(3-Fluorophenyl)-1H-benzo[d]imidazole | meta | 6.81 |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | para | 1.09 |

This data is for the related benzimidazole scaffold and is presented as a proxy for the imidazole (B134444) series. acgpubs.orgresearchgate.net

The mechanistic implications for these differences often relate to how the fluorine atom influences the molecule's interaction with the target's binding site.

Para-position: A fluorine atom at the para-position can often engage in favorable hydrogen bonds or halogen bonds with the target protein without causing significant steric hindrance. Its electron-withdrawing effect can also influence the entire phenyl ring's electronic character.

Ortho-position: Substitution at the ortho-position can induce a torsional twist between the phenyl and imidazole rings. This conformational change can be either beneficial or detrimental, depending on whether it orients the molecule more favorably for binding within the active site.

Meta-position: While sometimes less active, meta-substitution can still be crucial. It alters the electronic landscape of the ring and can be positioned to avoid unfavorable interactions or to make subtle, positive contacts within the binding pocket. For example, in the development of certain antimicrobial agents, 2-(m-fluorophenyl)-benzimidazole derivatives showed potent activity against specific bacteria.

Impact of Imidazole Ring Substituents on Molecular Recognition and Efficacy

Contribution of N1-Substitution to Biological Activity

The N1 position of the imidazole ring is a common site for substitution to explore SAR. The hydrogen atom at this position can be replaced with a variety of groups, such as alkyl, aryl, or more complex side chains, which can significantly impact the compound's biological activity.

Modulating Physicochemical Properties: N1-substitution eliminates the hydrogen bond donor capability at that position and can be used to modulate lipophilicity and solubility. For example, adding a polar side chain can increase water solubility, which may be beneficial for pharmacokinetic properties.

Introducing New Binding Interactions: A substituent at N1 can extend into a new region of the target's binding pocket, forming additional van der Waals, hydrophobic, or hydrogen bonding interactions.

Vectorial Orientation: The N1-substituent can act as a vector, directing the rest of the molecule toward a specific sub-pocket within the binding site, thereby enhancing selectivity and potency.

In the development of novel anticancer agents, imidazole derivatives bearing arylidene amino substituents at the N-1 position have been synthesized. nih.gov These modifications were shown to be crucial for their cytotoxic activity, with the specific nature of the aryl group influencing the potency against different cancer cell lines. nih.gov

Effects of Substituents at C4 and C5 Positions of the Imidazole Ring

Modifications at the C4 and C5 positions of the imidazole ring are critical for tuning the steric and electronic profile of the molecule. These positions are adjacent to the nitrogen atoms and are integral to the heterocyclic ring's aromaticity and interaction potential.

Steric Influence: Introducing bulky substituents at C4 or C5 can create steric clashes with the binding site, leading to a loss of activity. Conversely, small, appropriately shaped substituents can enhance binding by occupying small hydrophobic pockets.

Electronic Effects: Electron-donating or electron-withdrawing groups at these positions can alter the electronic nature of the imidazole ring, affecting the pKa of the ring nitrogens and their ability to participate in hydrogen bonding.

Improving Selectivity: In a series of 2,4-diphenyl-1H-imidazole analogs developed as cannabinoid receptor 2 (CB2) agonists, the substituent at the C4 position was a key determinant of activity and selectivity over the CB1 receptor. nih.gov This highlights how C4/C5 modifications can be used to achieve receptor subtype selectivity.

Systematic exploration of these positions, for instance, by introducing small alkyl groups, halogens, or polar functionalities, is a standard strategy to build a comprehensive SAR profile.

Rational Design Principles and Lead Optimization Strategies for 2-(3-Fluorophenyl)-1H-imidazole Analogues

Rational design and lead optimization are iterative processes that use SAR data to transform a promising hit compound into a preclinical candidate with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The general approach involves several key steps:

Identify a Lead Compound: A compound like this compound may be identified from a screening campaign as having desirable biological activity.

Establish a Target Candidate Profile: Define the required properties for the final drug, including potency, selectivity against off-targets, metabolic stability, and oral bioavailability.

Iterative Design-Make-Test-Analyze (DMTA) Cycle: This is the core of lead optimization.

Design: Based on existing SAR, computational modeling, and medicinal chemistry principles, new analogues are designed to address specific liabilities of the current lead (e.g., improve potency, reduce metabolic degradation).

Make: The designed compounds are synthesized.

Test: The new analogues are evaluated in a panel of biological and ADMET assays.

Analyze: The results are analyzed to refine the SAR and inform the next design cycle.

For a lead compound based on the this compound scaffold, optimization strategies would likely focus on exploring the chemical space around the core structure.

| Strategy | Rationale | Example |

| Phenyl Ring Modification | To improve potency and explore halogen bonding. | Synthesize ortho- and para-fluoro analogues to compare with the meta- lead. Introduce other halogens (Cl, Br) or small methyl groups. |

| N1-Imidazole Substitution | To improve metabolic stability and introduce new binding interactions. | Introduce small alkyl chains or metabolically stable groups like cyclopropyl. Add groups that can improve solubility, such as a morpholine ring. |

| C4/C5-Imidazole Substitution | To block potential sites of metabolism and fine-tune binding. | Introduce small, metabolically robust groups like methyl or fluoro to block potential sites of oxidative metabolism on the imidazole ring. |

| Bioisosteric Replacement | To improve properties while maintaining key interactions. | Replace the imidazole ring with a related heterocycle (e.g., oxazole, thiazole) or replace the phenyl ring with a different aromatic system (e.g., pyridine). |

This iterative process allows medicinal chemists to systematically enhance the properties of a lead compound, balancing the often-competing requirements of potency, selectivity, and favorable pharmacokinetics to develop a successful drug candidate. conceptlifesciences.comresearchgate.net

Molecular Mechanisms of Action and Target Interactions

Characterization of Ligand-Receptor Binding Profiles

Substituted imidazole (B134444) compounds are known to interact with a variety of receptors. For instance, derivatives of 2-phenyl-1H-imidazole have been investigated for their affinity to several receptor types.

Notably, a class of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles has been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govacs.org These compounds show a preference for binding at the α1/γ2 interface of the receptor. nih.govacs.org The binding of these benzimidazole (B57391) derivatives is thought to mimic the interaction of zolpidem, a known GABA-A receptor modulator. nih.gov Although they exhibit lower activity compared to zolpidem, the fluorination at the phenyl ring appears to enhance metabolic stability without negatively impacting molecular recognition at the receptor. nih.govacs.org

Other imidazole-containing compounds have been studied for their effects on different receptors. For example, clonidine, an imidazoline (B1206853) derivative, is known to bind to both α2-adrenoceptors and imidazoline binding sites. researchgate.net Additionally, a series of novel phenyl imidazole derivatives were developed as potent and selective antagonists of the Smoothened (SMO) receptor, a G-protein-coupled receptor. nih.gov The constitutive androstane (B1237026) receptor (CAR) is another nuclear receptor targeted by certain imidazole-based structures, with some derivatives acting as potent human CAR agonists. nih.gov

The table below summarizes the receptor binding profiles for selected imidazole derivatives, highlighting their diverse receptor interactions.

| Compound/Derivative Class | Receptor Target | Observed Effect |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor (α1/γ2 interface) | Positive Allosteric Modulator (PAM) nih.govacs.org |

| Phenyl Imidazole Derivatives | Smoothened (SMO) Receptor | Antagonist nih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Constitutive Androstane Receptor (CAR) | Agonist nih.gov |

| Clonidine (imidazoline derivative) | α2-Adrenoceptors & Imidazoline Binding Sites | Agonist researchgate.net |

Elucidation of Enzyme Inhibition Kinetics and Specificity

The 2-phenyl-1H-imidazole scaffold is a key feature in a number of enzyme inhibitors, particularly targeting nitric oxide synthase (NOS). nih.govresearchgate.net Different isoforms of NOS, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), are crucial signaling molecules, and their selective inhibition is a significant area of research. repositoriosalud.es

Studies on substituted imidazoles have revealed that modifications to the phenyl ring can significantly alter both the potency and selectivity of NOS inhibition. For example, 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM) is a potent inhibitor of nNOS and iNOS, but a much weaker inhibitor of eNOS. nih.govscispace.com Kinetic analysis of TRIM's interaction with nNOS showed it to be a competitive inhibitor with respect to the substrate, L-arginine, with a determined Ki value of 21.7 µM. nih.govscispace.com This competitive inhibition means the inhibitor binds to the same active site as the substrate. mdpi.com

In contrast, the parent compound, imidazole, is a weak inhibitor of all three NOS isoforms. nih.govscispace.com The addition of a phenyl group to create 1-phenylimidazole (B1212854) increases inhibitory potency but does so non-selectively across the isoforms. nih.govscispace.com Further substitutions on the phenyl ring can then steer the compound towards greater selectivity for nNOS over eNOS. nih.govscispace.com

Other research has explored imidazole-containing compounds as inhibitors for different enzymes. A series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which are bioisosteres of the drug Imatinib, showed potent inhibitory activity against the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, with IC50 values in the sub-micromolar range, while not affecting the related FLT3 kinase. nih.gov

The following table presents inhibitory data for selected imidazole derivatives against various enzyme targets.

| Inhibitor | Target Enzyme(s) | IC50 / Ki Value(s) | Inhibition Type |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS | IC50: 28.2 µM, Ki: 21.7 µM nih.govscispace.com | Competitive nih.govscispace.com |

| iNOS | IC50: 27.0 µM nih.govscispace.com | Not specified | |

| eNOS | IC50: 1057.5 µM nih.govscispace.com | Not specified | |

| Imidazole | nNOS, eNOS, iNOS | Weak inhibitor (IC50 > 100 µM) nih.govscispace.com | Not specified |

| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides | PDGFR Tyrosine Kinase | IC50 ≈ 0.2 µM nih.gov | Not specified |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) at the Binding Site

The binding of 2-phenyl-1H-imidazole derivatives to their biological targets is stabilized by a network of weak intermolecular interactions. harvard.edu These non-covalent forces, including hydrogen bonds and aromatic interactions like π-π stacking, are critical for molecular recognition and binding affinity. nih.govharvard.edu

In the context of GABA-A receptor modulation, molecular docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives revealed key interactions within the binding pocket at the α1/γ2 interface. nih.gov The binding pose is stabilized by aromatic interactions with several tyrosine (Tyr) and phenylalanine (Phe) residues, specifically Phe100, His102, Tyr160, and Tyr210 of the α1-subunit, and Phe77 and Tyr58 of the γ2-subunit. nih.gov The nitrogen atom at position 3 of the benzimidazole system is proposed to mimic the hydrogen bond interaction seen with the reference ligand zolpidem. nih.gov

For inhibitors of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, the N-1 nitrogen of the imidazole ring of 4-phenylimidazole (B135205) (4-PI) derivatives is confirmed to bind directly to the heme iron. nih.gov Modifications to the phenyl ring can introduce new, specific interactions. For instance, a 2-hydroxy-phenyl derivative showed a tenfold increase in potency, which is attributed to the formation of a hydrogen bond between the hydroxyl group and the serine 167 (S167) residue in the active site. nih.gov

The crystal structure of a related compound, 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, shows that the imidazole ring participates in N–H···N hydrogen bonds, forming chains within the crystal lattice. mdpi.com While this is in a solid state and not in a biological binding site, it demonstrates the inherent capacity of the imidazole core to form significant hydrogen bonds. Furthermore, the crystal packing is stabilized by antiparallel arrangements that create large contact areas between the flat van der Waals surfaces of adjacent molecules, indicative of potential π-π stacking or other non-polar interactions. mdpi.com

Computational and Spectroscopic Characterization in Academic Research

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 2-(3-fluorophenyl)-1H-imidazole and its derivatives.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule. Researchers utilize various basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and predict structural parameters like bond lengths and angles. irjweb.comresearchgate.net For instance, studies on similar imidazole (B134444) derivatives have shown that DFT calculations can accurately reproduce experimental data obtained from X-ray diffraction, confirming the planarity of the imidazole ring and the rotational orientation of the phenyl group. researchgate.netmdpi.com These calculations also provide insights into the electronic properties, such as the distribution of electron density and the nature of chemical bonds within the molecule.

HOMO-LUMO Gap Analysis and Predictions of Chemical Reactivity

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the chemical reactivity and kinetic stability of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. irjweb.com A larger energy gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates a higher propensity to engage in chemical reactions. irjweb.com

For a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com This analysis helps in understanding the molecule's behavior in different chemical environments and its potential as a reactive agent or a stable scaffold in drug design.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and to predict sites susceptible to electrophilic and nucleophilic attack. ajchem-a.comnih.gov The MEP map displays different potential values in various colors, with red indicating regions of negative potential (rich in electrons and prone to electrophilic attack) and blue representing areas of positive potential (electron-deficient and susceptible to nucleophilic attack).

For imidazole and its derivatives, MEP analysis typically reveals that the nitrogen atoms of the imidazole ring are the most electron-rich regions, making them likely sites for interactions with electrophiles. ajchem-a.comajchem-a.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding, which are fundamental to the biological activity of the molecule. chemrxiv.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that predict how this compound might interact with biological macromolecules, such as proteins. These methods are essential in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies are employed to predict the preferred orientation of this compound when it binds to a receptor's active site. These simulations calculate the binding energy, which provides an estimate of the affinity between the ligand and its target. For example, in studies of similar imidazole-containing compounds, docking has been used to predict binding to targets like the GABA-A receptor. nih.gov The results of these simulations can guide the design of new derivatives with improved binding affinities and selectivity.

Detailed Analysis of Protein-Ligand Interaction Networks

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the protein-ligand complex. ajchem-a.comnih.gov MD simulations track the movements of atoms over time, revealing the stability of the binding pose and the network of interactions that hold the ligand in place. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Advanced spectroscopic techniques are indispensable for the detailed analysis of this compound, enabling researchers to elucidate its structural and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of this compound in solution.

¹H NMR: The proton NMR spectrum of imidazole and its derivatives typically shows characteristic signals for the aromatic protons. researchgate.nethmdb.cachemicalbook.com For instance, in a related compound, 2-phenyl-1H-benzo[d]imidazole, the NH proton of the imidazole ring appears as a broad singlet at approximately 12.88 ppm. rsc.org The aromatic protons of the phenyl and benzimidazole (B57391) rings resonate in the range of 7.15-8.24 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In imidazole derivatives, the carbon atoms of the imidazole ring typically resonate between 124 and 132 ppm. researchgate.net For a similar compound, 2-cyclohexyl-1H-benzo[d]imidazole, the carbon signals appear in the range of 26.0-157.4 ppm. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds like this compound. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org In general, the ¹⁹F chemical shift for a monofluorobenzene derivative is around -113.15 ppm relative to CFCl₃. colorado.edu The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) can provide additional structural information. thermofisher.com The introduction of a fluorine atom can influence the chemical shifts of nearby protons, an effect that is observable in the ¹H NMR spectrum. researchgate.net

Table 1: Representative NMR Data for Imidazole Derivatives

| Nucleus | Compound | Chemical Shift (ppm) |

| ¹H | 2-phenyl-1H-benzo[d]imidazole | 12.88 (s, 1H, NH), 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H) rsc.org |

| ¹³C | 2-cyclohexyl-1H-benzo[d]imidazole | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 rsc.org |

| ¹⁹F | Monofluorobenzene (Reference) | -113.15 colorado.edu |

This table presents data for related compounds to illustrate typical chemical shift ranges.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of imidazole derivatives shows characteristic absorption bands. For example, the N-H stretching vibration of the imidazole ring is typically observed in the region of 3100-3500 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while C=N and C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net For instance, in 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole, the N-H stretch appears at 3493 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds. It can provide information on the vibrational modes of the phenyl and imidazole rings. rsc.org

Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3100-3500 | mdpi.comresearchgate.net |

| Aromatic C-H Stretch | 3000-3100 | mdpi.comresearchgate.net |

| C=N Stretch | 1591-1628 | mdpi.comrsc.org |

| C=C Aromatic Stretch | 1462-1487 | rsc.org |

UV-Visible Spectroscopy for Electronic Transitions and Photoisomerization Dynamics

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light can induce electronic excitations, providing information about the molecule's conjugated systems. The UV-Vis spectrum of imidazole itself shows absorption bands that can be viewed in a browser. nist.gov Studies on related azo-imidazole compounds have investigated their photoisomerization dynamics, where light induces a reversible change between E and Z isomers. researchgate.net This process is relevant for potential applications in molecular switches and optical data storage.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

In a related compound, 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, the molecule adopts a twisted geometry with a rotation of approximately 30° between the imidazole and phenyl rings. mdpi.comresearchgate.net The crystal structure is stabilized by N–H···N hydrogen bonds, forming chains of molecules. mdpi.comresearchgate.netresearchgate.net In another example, 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole, the imidazole ring is essentially planar. nih.gov The crystal packing in this case does not involve classical hydrogen bonds. nih.gov

Table 3: Crystallographic Data for a Related Fluorophenyl Imidazole Derivative

| Parameter | Value | Reference |

| Compound | 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole | nih.gov |

| Molecular Formula | C₂₇H₁₉FN₂ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 10.1794 (5) | nih.gov |

| b (Å) | 10.5239 (6) | nih.gov |

| c (Å) | 10.6175 (6) | nih.gov |

| α (°) | 80.750 (5) | nih.gov |

| β (°) | 85.776 (4) | nih.gov |

| γ (°) | 67.348 (5) | nih.gov |

| V (ų) | 1035.95 (11) | nih.gov |

| Z | 2 | nih.gov |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the regions of close contact between neighboring molecules, providing insights into the nature and relative importance of different types of interactions, such as hydrogen bonds and van der Waals forces.

For instance, in the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, Hirshfeld analysis revealed that over 90% of the intermolecular contacts involve hydrogen atoms. nih.gov In another study on 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, the major contributions to the crystal packing were from H···H (35.2%), C···H/H···C (19.0%), O···H/H···O (15.5%), and F···H/H···F (9.9%) contacts. iucr.org This type of analysis is crucial for understanding the forces that govern the self-assembly of molecules in the solid state and can be applied to this compound to understand its crystal packing. iucr.orgnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Therapeutic Agents Based on the 2-(3-Fluorophenyl)-1H-imidazole Scaffold

The inherent versatility of the imidazole (B134444) ring, with its ability to engage in various biological interactions like hydrogen bonding and π-π stacking, makes it a privileged structure in drug discovery. nih.govmdpi.com The this compound scaffold, in particular, has shown significant potential in the development of new therapeutic agents for a variety of diseases.

Researchers are actively designing and synthesizing novel derivatives with the aim of creating potent and selective therapeutic agents. For instance, the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor highlights the potential of this scaffold in treating neurological dysfunctions. nih.govnih.gov These compounds have shown improved metabolic stability and reduced potential for hepatotoxicity, making them promising candidates for further investigation in neuropharmacology. nih.govacs.org

Furthermore, imidazole derivatives are being explored for their anticancer properties. nih.gov Studies have identified compounds like 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one as a promising anticancer agent. nih.gov The imidazole core is a key component in many anticancer drugs, and its derivatives are being investigated as microtubule destabilizing agents, antiangiogenics, and inhibitors of various enzymes crucial for cancer progression. mdpi.comnih.gov The development of bisbenzimidazole derivatives as DNA minor groove-binding ligands and human topoisomerase I inhibitors further underscores the therapeutic potential of imidazole-based compounds in oncology. nih.gov

The antimicrobial potential of imidazole derivatives is another active area of research. researchgate.netarabjchem.org Molecular docking studies have shown that certain imidazole derivatives can act as inhibitors of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, which is crucial for microbial survival. researchgate.netarabjchem.orgscilit.com This suggests the potential for developing new antimicrobial drugs based on the this compound scaffold.

Integration of Advanced Computational Approaches for Rational Drug Design of Fluorophenyl Imidazoles

The integration of advanced computational methods is revolutionizing the rational design of drugs based on the fluorophenyl imidazole scaffold. nih.govfrontiersin.orgwiley.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are accelerating the discovery and optimization of new therapeutic agents. nih.govfrontiersin.orgyoutube.com

Molecular docking studies are routinely used to understand the interactions between imidazole derivatives and their biological targets at the molecular level. researchgate.netarabjchem.orgresearchgate.net This allows researchers to predict the binding affinity and mode of action of new compounds, guiding the design of more potent and selective inhibitors. nih.govnih.gov For example, in silico studies have been employed to evaluate the potential of imidazole derivatives as inhibitors of SARS-CoV-2 drug targets. nih.gov

Virtual screening of large compound libraries is a powerful tool for identifying novel drug-like molecules with desirable properties. nih.gov This approach, combined with machine learning and artificial intelligence, is enhancing the efficiency of lead discovery and optimization. frontiersin.orgfrontiersin.org Furthermore, computational methods are crucial for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, which helps in prioritizing compounds with a higher probability of success in clinical trials. nih.govnih.gov

The use of computational tools in conjunction with experimental validation provides a synergistic approach to drug discovery, minimizing the time and cost associated with traditional methods. frontiersin.orgfrontiersin.org This integrated strategy is essential for the rational design of next-generation fluorophenyl imidazole-based therapeutics.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Pathways

A key area of future research will be the exploration of novel biological targets and undiscovered therapeutic pathways for this compound derivatives. The diverse biological activities reported for this scaffold suggest that it may interact with a wide range of proteins and signaling pathways that have yet to be fully elucidated. nih.govarabjchem.org

For instance, while some imidazole derivatives are known to target enzymes like kinases and topoisomerases in cancer, there is potential to identify new targets that could lead to the development of drugs with novel mechanisms of action. mdpi.comnih.gov Different classes of imidazole derivatives have been shown to target various pathways, such as the ErbB4 (HER4) and BRAF kinase pathways in cancer cells. nih.gov

The ability of the imidazole ring to interact with various receptors and enzymes through multiple types of interactions makes it a versatile pharmacophore. nih.gov This versatility opens up opportunities to discover new therapeutic applications beyond the currently known ones. Computational target prediction methods, coupled with experimental validation, can be instrumental in identifying these new biological targets.

By uncovering novel mechanisms of action, researchers can develop more effective and targeted therapies for a range of diseases. This exploration will not only expand our understanding of the therapeutic potential of the this compound scaffold but also pave the way for innovative treatment strategies.

Strategies for Enhancing Selectivity and Potency of this compound Derivatives

A critical focus of future research will be the development of strategies to enhance the selectivity and potency of this compound derivatives. Achieving high selectivity for the intended biological target is crucial for minimizing off-target effects and improving the safety profile of a drug.

Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the chemical structure of the lead compounds and evaluating their biological activity, researchers can identify the key structural features that determine potency and selectivity. nih.gov For example, studies on imidazothiadiazole analogs have shown that the introduction of specific substituents can dramatically increase activity. nih.gov

The strategic introduction of fluorine atoms or fluorinated groups is a well-established strategy in rational drug design to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. researchgate.net The placement of the fluorine atom on the phenyl ring of 2-phenyl-1H-imidazole derivatives has been shown to be a key factor in their biological activity.

Furthermore, computational modeling can guide the design of derivatives with improved selectivity. By analyzing the binding site of the target protein, researchers can design modifications that enhance interactions with specific amino acid residues, thereby increasing selectivity. The combination of synthetic chemistry, biological evaluation, and computational modeling will be essential for the development of highly potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(3-fluorophenyl)-1H-imidazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of 3-fluorobenzaldehyde with appropriate amines or ammonium acetate under reflux conditions. Solvents like ethanol or methanol are commonly used, with catalytic acids (e.g., acetic acid) or bases (e.g., KOH) to drive the reaction. For example, multi-step protocols involving cyclization of intermediates (e.g., thioureas or α-hydroxy ketones) can yield imidazole derivatives. Optimization includes varying solvent polarity, temperature, and catalyst loading to maximize yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm) and imidazole ring protons (δ 7.2–7.5 ppm). Fluorine substitution induces deshielding in adjacent carbons .

- IR Spectroscopy : Stretching vibrations for C-F (~1220 cm⁻¹) and N-H (~3400 cm⁻¹) confirm functional groups .

- X-Ray Crystallography : Resolves molecular geometry and confirms regiochemistry. Programs like SHELXL refine structural models .

Q. What safety precautions are necessary when handling fluorinated imidazole compounds?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation. Store compounds in dry, inert environments (e.g., desiccators at 4°C) to prevent hydrolysis. Avoid exposure to moisture, as fluorinated imidazoles may release HF under certain conditions .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity and regioselectivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the 3-fluorophenyl group on imidazole ring reactivity. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes, by analyzing binding poses and affinity scores. For example, fluorine's electron-withdrawing effect enhances electrophilic substitution at specific ring positions .

Q. What strategies resolve discrepancies between elemental analysis and spectroscopic data for imidazole derivatives?

- Methodological Answer : Discrepancies may arise from impurities or incomplete reactions. Re-purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization. Validate purity using High-Resolution Mass Spectrometry (HRMS) or HPLC. Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm structural integrity .

Q. How can SHELX and ORTEP-III be applied in refining the crystal structure of this compound?

- Methodological Answer :

- SHELXL : Refines atomic coordinates, thermal parameters, and occupancy factors using single-crystal X-ray data. Key steps include weighting scheme adjustment and hydrogen atom placement via riding models .

- ORTEP-III : Visualizes thermal ellipsoids and molecular packing. For disordered moieties (e.g., dithiolane rings), split models resolve occupancy ambiguities .

Q. What are the challenges in achieving regioselective C-H functionalization in this compound, and how can palladium catalysis address them?

- Methodological Answer : Fluorine's directing effects can compete with imidazole's inherent reactivity. Palladium catalysts (e.g., Pd(OAc)₂) enable regioselective C-H activation at the C4/C5 positions via ligand design (e.g., phosphine ligands). Optimize solvent (DMF, toluene) and base (Cs₂CO₃) to suppress side reactions. Monitor progress with TLC and isolate products via flash chromatography .

Q. How do electron-withdrawing substituents like fluorine influence the electronic structure of imidazole rings?

- Methodological Answer : Fluorine reduces electron density at the meta position, stabilizing negative charge in intermediates. Cyclic Voltammetry (CV) measures redox potentials, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. For example, fluorine increases imidazole's acidity, affecting tautomerism and hydrogen-bonding networks in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.